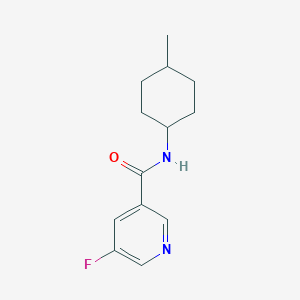
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, is a topic of interest in the field of organic chemistry . The introduction of fluorine atoms into lead structures is a common chemical modification used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .Applications De Recherche Scientifique
Pharmaceuticals
This compound, with its fluorinated pyridine core, is part of a class of molecules that have garnered attention in pharmaceutical research. The presence of the fluorine atom can significantly alter the biological activity and physical properties of a compound due to its strong electron-withdrawing nature . In pharmaceuticals, such fluorinated structures are often explored for their potential as therapeutic agents, given their ability to modulate pharmacokinetic and pharmacodynamic profiles.
Agrochemicals
In the agrochemical industry, derivatives of trifluoromethylpyridine, which share a similar structural motif to our compound of interest, are widely used. They serve primarily in the protection of crops from pests . The introduction of fluorine atoms into these molecules has been a common strategy to enhance their activity and environmental stability.
Material Science
Fluorinated pyridines are also explored in material science for their potential use in creating novel materials with unique properties. For instance, they can be used in the synthesis of pincer-type ligands, which have applications ranging from catalysis to the development of new materials with specific electronic or photonic properties .
Environmental Applications
The unique physicochemical properties imparted by the fluorine atoms in compounds like 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide can be leveraged in environmental applications. This includes the development of more environmentally benign pesticides and the study of their behavior in ecological systems .
Biochemistry
In biochemistry, the incorporation of fluorine can be crucial for studying enzyme interactions and mechanisms. Fluorinated compounds can act as enzyme inhibitors or substrates to probe biochemical pathways, providing insights into enzyme specificity and function .
Radiobiology
The synthesis of fluorinated pyridines is also relevant in radiobiology, where they can be used to create imaging agents for various biological applications, including the synthesis of F-18 substituted pyridines for local radiotherapy of cancer .
Propriétés
IUPAC Name |
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNFGJOUMPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

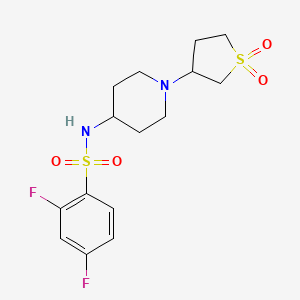
![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)
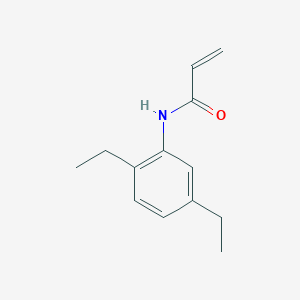
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)
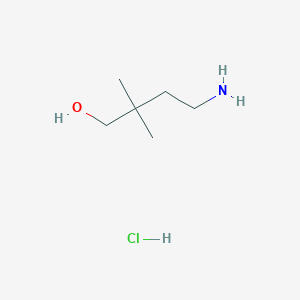
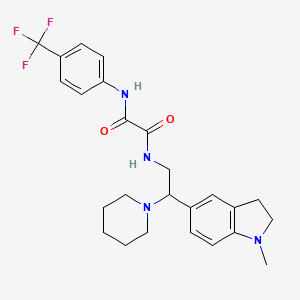
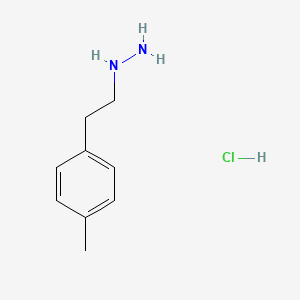

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)